Enhanced Aqueous Solubility Relative to Single Amino Acid Methyl Esters and Unprotected Dipeptides
H-Phe-Ala-OMe HCl exhibits substantially enhanced aqueous solubility compared to its constituent amino acid methyl esters and the unprotected dipeptide H-Phe-Ala-OH. This property is critical for maintaining homogeneous reaction conditions during peptide coupling, particularly in aqueous or biphasic solvent systems . The hydrochloride salt form provides a solubility advantage over the neutral methyl ester, which tends to precipitate or partition into organic phases .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble in water (exact concentration not specified but described as 'enhanced' and 'significantly improved' relative to parent esters) |
| Comparator Or Baseline | H-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride) and H-Ala-OMe·HCl (L-Alanine methyl ester hydrochloride) |
| Quantified Difference | Qualitative improvement; described as 'enhanced water solubility compared to its parent amino acids' and 'superior solubility profile' |
| Conditions | Water at ambient temperature; exact concentration ranges not reported |
Why This Matters
The solubility advantage ensures complete dissolution in aqueous coupling media, reducing the risk of incomplete reactions and facilitating purification by aqueous extraction.
